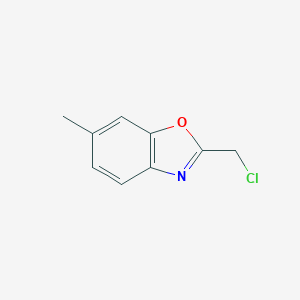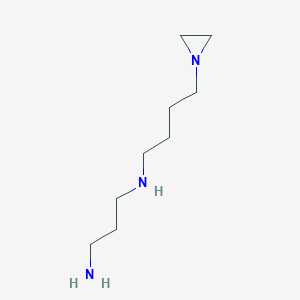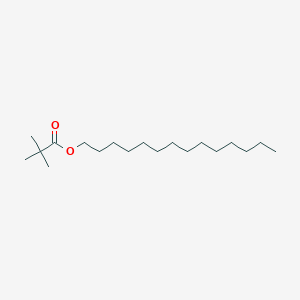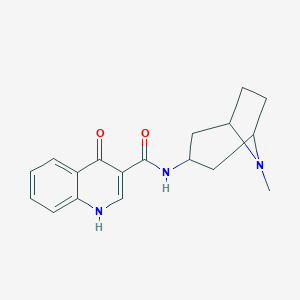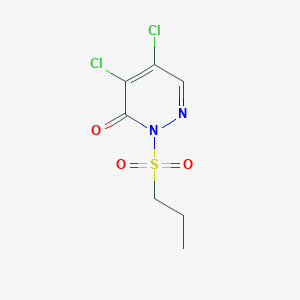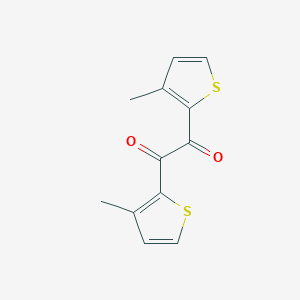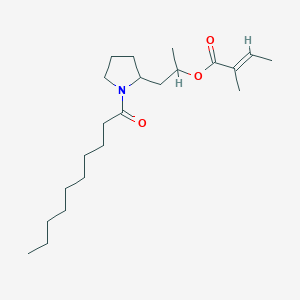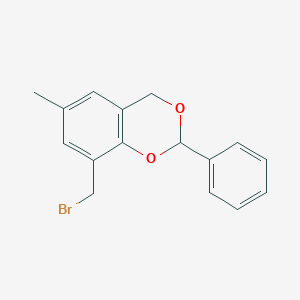
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound, also known as BMMD, has been synthesized using different methods and has been found to have both advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. It has been found to selectively bind to certain proteins and enzymes, which may be responsible for its antitumor activity and fluorescence properties.
Biochemical and Physiological Effects
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, which may be due to its ability to target certain enzymes and proteins that are involved in cell growth and division. It has also been found to selectively bind to certain proteins and enzymes, which may be responsible for its fluorescence properties.
Avantages Et Limitations Des Expériences En Laboratoire
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has both advantages and limitations for laboratory experiments. Its fluorescence properties make it a useful tool for imaging biological systems, as it can selectively bind to certain proteins and enzymes. However, its synthesis method can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine. It could be studied further for its antitumor activity, as well as its potential use as a fluorescent probe for imaging biological systems. Its mechanism of action could also be further explored to better understand how it targets certain enzymes and proteins. Additionally, new synthesis methods could be developed to make the compound more accessible for laboratory experiments.
Conclusion
In conclusion, 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on this compound could lead to new discoveries and advancements in various scientific fields.
Méthodes De Synthèse
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine can be synthesized using different methods, including the Grignard reaction and the Suzuki-Miyaura coupling reaction. The Grignard reaction involves the reaction of phenyl magnesium bromide with 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine, followed by the addition of formaldehyde and bromine. The Suzuki-Miyaura coupling reaction involves the reaction of 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with phenylboronic acid, followed by the addition of formaldehyde and bromine.
Applications De Recherche Scientifique
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems, as it has been found to selectively bind to certain proteins and enzymes.
Propriétés
Numéro CAS |
159150-88-6 |
|---|---|
Nom du produit |
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine |
Formule moléculaire |
C16H15BrO2 |
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C16H15BrO2/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Clé InChI |
HHXYEOOAWYSJME-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3 |
Synonymes |
4H-1,3-Benzodioxin,8-(bromomethyl)-6-methyl-2-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




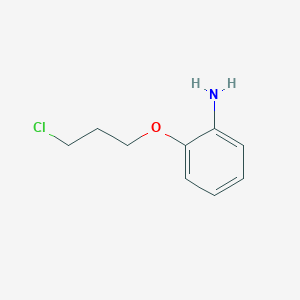
![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)
